Ribose-5-triphosphate

RNA Polymerase Transcription Enzyme Inhibition

Researchers studying RNA polymerase mechanism often lack a probe that isolates ribose-polyphosphate binding contributions independent of nucleobase interactions. Ribose-5-triphosphate (CAS 62746-84-3) fills this gap as a base-free triphosphate substrate analog. • RNA polymerase competitive inhibitor (Ki ~25 μM) - maps nucleobase-independent binding site interactions in transcription studies. • Ribose-5-phosphate isomerase A (RpiA) substrate - enables pentose phosphate pathway flux analysis with isotopic labeling. • Optimal negative control for PRPP synthetase and NTP-dependent enzyme assays, confirming activity specificity. Supplied at ≥95% purity with custom packaging options. Request quote for bulk or research-scale quantities.

Molecular Formula C5H13O14P3
Molecular Weight 390.07 g/mol
CAS No. 62746-84-3
Cat. No. B1195930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibose-5-triphosphate
CAS62746-84-3
Synonymsribose-5-triphosphate
Molecular FormulaC5H13O14P3
Molecular Weight390.07 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C5H13O14P3/c6-1-3(7)5(9)4(8)2-17-21(13,14)19-22(15,16)18-20(10,11)12/h1,3-5,7-9H,2H2,(H,13,14)(H,15,16)(H2,10,11,12)/t3-,4+,5-/m0/s1
InChIKeyYBGQTWSTXIMEHK-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribose-5-triphosphate: Identity and Procurement


Ribose-5-triphosphate (CAS 62746-84-3) is a pentose phosphate derivative consisting of a D-ribose sugar phosphorylated at the 5′-hydroxyl with a linear triphosphate chain [1]. It exists as a key metabolic intermediate in nucleotide and cofactor biosynthesis, primarily recognized as the product of ribokinase and phosphoribosyl pyrophosphate synthetase (PRPS) catalyzed reactions and a substrate for enzymes such as ribose-5-phosphate isomerase [2]. With a molecular weight of 390.07 g/mol, this compound serves as a non-nucleotidic triphosphate that can act as both a substrate analog and competitive inhibitor in enzyme systems that normally utilize ATP, GTP, or other ribonucleoside triphosphates (NTPs) [1][3]. For procurement, this compound is differentiated from its nucleoside triphosphate counterparts by its lack of a purine or pyrimidine base, which fundamentally alters its binding and reactivity profile in biological systems [4]. This absence of a nucleobase defines its utility as a specialized probe for dissecting the role of the ribose-polyphosphate moiety in enzyme mechanisms, independent of base-specific interactions [2][5].

Why Ribose-5-triphosphate Substitution Fails


Generic substitution of Ribose-5-triphosphate with other nucleotide triphosphates (e.g., ATP, GTP) or simpler pentose phosphates (e.g., ribose-5-phosphate) is not feasible due to distinct differences in molecular recognition, binding site topology, and biochemical function. The absence of a purine or pyrimidine base in Ribose-5-triphosphate removes the primary determinant for base-specific recognition, allowing it to bind to and inhibit enzymes like RNA polymerase in a manner that is competitive with all four natural NTP substrates (Ki ~25 μM), whereas ribonucleosides and monophosphates show no significant inhibition [1]. This contrasts sharply with ATP or GTP, which are recognized via specific hydrogen-bonding patterns in their respective binding pockets [2]. Furthermore, while ribose-5-phosphate (R5P) serves as a substrate for PRPP synthetase (Km ~0.14 mM) and ribose-5-phosphate isomerase (Km 1.63 mM), Ribose-5-triphosphate is not a substrate for PRPP synthetase but is a substrate for ribose-5-phosphate isomerase [3][4]. This indicates that the additional phosphate groups on the 5′-position of the ribose ring fundamentally alter the compound's ability to be processed by key metabolic enzymes, rendering simple interchange with other phosphate derivatives invalid. The differential phosphate release energetics (as demonstrated by quantum chemical analysis) and the distinct binding site for a second triphosphate on myosin subfragment 1 further underscore that Ribose-5-triphosphate engages in unique molecular interactions that are not replicated by its structural analogs [5][6].

Ribose-5-triphosphate: Quantitative Evidence


Competitive RNA Polymerase Inhibition

Ribose-5-triphosphate acts as a potent, substrate-competitive inhibitor of E. coli DNA-dependent RNA polymerase. Its inhibitory potency is quantitatively similar to the enzyme's affinity for its natural nucleoside triphosphate (NTP) substrates [1].

RNA Polymerase Transcription Enzyme Inhibition Nucleotide Analog

RpiA Substrate Recognition

Ribose-5-triphosphate is a recognized substrate for ribose-5-phosphate isomerase A (RpiA), an enzyme that interconverts ribose-5-phosphate and ribulose-5-phosphate in the pentose phosphate pathway. The enzyme's substrate profile is broad, accepting the triphosphate and diphosphate forms of ribose in addition to the natural monophosphate [1].

Pentose Phosphate Pathway Ribose-5-Phosphate Isomerase Enzyme Kinetics Substrate Specificity

Phosphate Release Energetics

Quantum chemical analysis using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) reveals that the release of terminal phosphoric acid from ATP and GTP is energetically facilitated by the presence of the ribose and nucleobase moieties when compared to ribose-5-triphosphate (RTP) and inorganic triphosphate (TP) [1].

Quantum Chemistry Phosphate Hydrolysis ATP GTP Energy Metabolism

PRPP Synthetase Donor Specificity

Ribose-5-triphosphate is not a substrate for phosphoribosyl pyrophosphate synthetase (PRPS), the enzyme that catalyzes the formation of PRPP from ribose-5-phosphate and ATP. This contrasts with ATP and, in some organisms, other NTPs which can serve as diphosphoryl donors [1][2].

PRPP Synthetase Nucleotide Biosynthesis Substrate Specificity Phosphoryl Transfer

Ribose-5-triphosphate: Research Applications


Probing RNA Polymerase Binding Pockets

Ribose-5-triphosphate is an ideal tool for studying the nucleotide binding site of RNA polymerases. Its potent, substrate-competitive inhibition (Ki ~25 μM) [1] allows researchers to map the interactions that are independent of the nucleobase. This is particularly useful in structure-activity relationship (SAR) studies, inhibitor development, and understanding the fundamental mechanism of transcription initiation and elongation, as it provides a baseline for the contribution of the ribose-polyphosphate moiety to binding energy.

Pentose Phosphate Pathway Tracing

As a substrate for ribose-5-phosphate isomerase A (RpiA) [2], Ribose-5-triphosphate can be used to study the non-oxidative branch of the pentose phosphate pathway. By using isotopically labeled Ribose-5-triphosphate (e.g., ¹³C or ³²P), researchers can trace its conversion to ribulose-5-triphosphate and subsequent metabolic fates, providing unique insights into carbon flux and pathway regulation that are not possible with ribose-5-phosphate due to the latter's multiple entry points into metabolism.

Nucleobase Role in Phosphoryl Transfer

For biophysical chemists and enzymologists investigating the mechanism of phosphoryl transfer, Ribose-5-triphosphate serves as a critical comparator to ATP and GTP. The quantum chemical finding that terminal phosphate release is less favorable in RTP compared to ATP/GTP [3] highlights the role of the nucleobase in stabilizing the transition state. RTP can be used in experimental systems to isolate the intrinsic properties of the triphosphate chain, enabling a deconvolution of the catalytic contributions from the enzyme and the substrate's adenine/guanine moieties.

Negative Control for NTP-Dependent Enzymes

In assays for enzymes like PRPP synthetase, which requires ATP (or sometimes other NTPs) as a substrate, Ribose-5-triphosphate is the optimal negative control [4][5]. Its use confirms that any observed activity is not due to nonspecific interactions with the triphosphate group. This is essential for validating high-throughput screening hits, characterizing enzyme specificity, and ensuring the fidelity of in vitro reconstitution of nucleotide biosynthetic pathways.

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